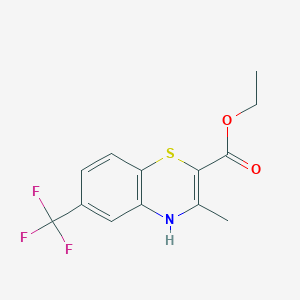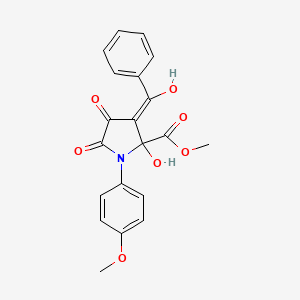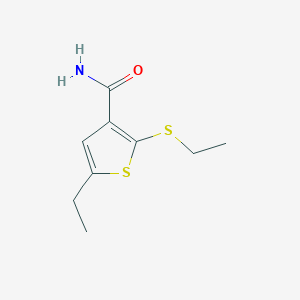
1,1'-Decane-1,10-diylbis(5,5-dinitropiperidin-2-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with nitro groups and a pyridinone moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of nitro groups through nitration reactions. The decyl chain is then attached via alkylation, and finally, the pyridinone moiety is introduced through a cyclization reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine or pyridinone derivatives.
Aplicaciones Científicas De Investigación
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the pyridinone moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROPIPERIDINONE: Similar structure but lacks the pyridinone moiety.
1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIMIDINONE: Similar structure but contains a pyrimidinone ring instead of a pyridinone ring.
Uniqueness: 1-[10-(5,5-DINITRO-2-OXOPIPERIDINO)DECYL]-5,5-DINITROTETRAHYDRO-2(1H)-PYRIDINONE is unique due to the presence of both the piperidine and pyridinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C20H32N6O10 |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1-[10-(5,5-dinitro-2-oxopiperidin-1-yl)decyl]-5,5-dinitropiperidin-2-one |
InChI |
InChI=1S/C20H32N6O10/c27-17-9-11-19(23(29)30,24(31)32)15-21(17)13-7-5-3-1-2-4-6-8-14-22-16-20(25(33)34,26(35)36)12-10-18(22)28/h1-16H2 |
Clave InChI |
NVZWWTFDJHUPOB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1=O)CCCCCCCCCCN2CC(CCC2=O)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-fluorobenzoate](/img/structure/B14949896.png)
![Benzothiazol-6-amine, 2-[2-oxo-2-(1-piperidyl)ethylthio]-](/img/structure/B14949899.png)
![1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N-benzyl-N'-[4-(trifluoromethoxy)phenyl]carbamimidothioate](/img/structure/B14949903.png)

![2-(4-ethylphenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B14949914.png)
![N-(4-methylphenyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14949917.png)

![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14949936.png)

![2,4-dinitro-6-{(E)-[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}benzene-1,3-diol](/img/structure/B14949942.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B14949944.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B14949949.png)

